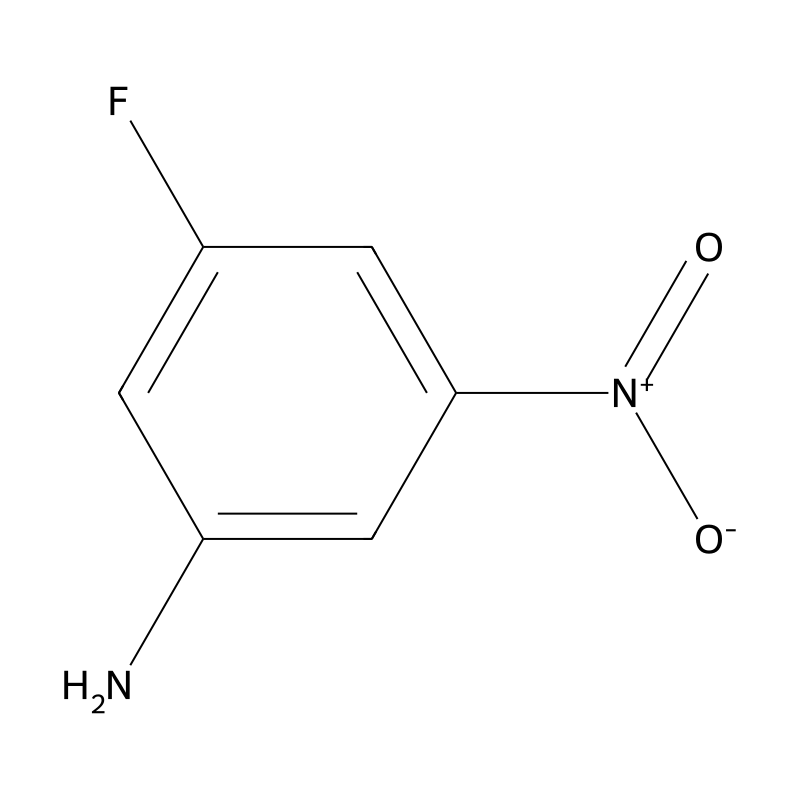

3-Fluoro-5-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Fluoro-5-nitroaniline is an aromatic nitrofluoroaniline, a class of organic compounds with a nitro (-NO2) and a fluoro (-F) group attached to an aromatic ring. Its synthesis can be achieved through various methods, including:

- Diazotization of 3-fluoro-5-aminophenol followed by treatment with sodium nitrite (NaNO2) and copper(I) chloride (CuCl) [].

- Nitration of 3-fluoroaniline using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) [].

Potential Applications:

Research suggests that 3-fluoro-5-nitroaniline may have potential applications in various scientific fields, including:

- Pharmaceutical research: Due to the presence of the nitro group, 3-fluoro-5-nitroaniline can undergo reduction reactions to form aromatic amines, which are important building blocks for various drugs. Additionally, the compound's structure may hold promise for the development of novel pharmaceuticals due to its potential for interaction with biological targets.

- Organic chemistry research: 3-Fluoro-5-nitroaniline can be used as a starting material for the synthesis of other fluorinated nitroaromatic compounds, which are valuable intermediates in organic synthesis. These compounds can find applications in various fields, including pharmaceuticals, dyes, and agrochemicals.

- Material science research: The unique combination of functional groups in 3-fluoro-5-nitroaniline makes it a potential candidate for the development of novel materials with specific properties. For example, the compound could be explored for its potential use in organic electronics or as a precursor for the synthesis of functional polymers [].

3-Fluoro-5-nitroaniline is an organic compound with the molecular formula . It is a derivative of aniline, characterized by a fluorine atom at the third position and a nitro group at the fifth position of the benzene ring. This unique substitution pattern influences its chemical properties and biological activities, making it a compound of interest in various fields, including pharmaceuticals and organic synthesis .

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or iron with hydrochloric acid. This reaction typically yields 3-fluoro-5-aminoaniline .

- Substitution: The fluorine atom can be replaced through nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols, which react under basic conditions .

Common Reagents and Conditions- Reduction:

- Hydrogen gas with palladium on carbon catalyst

- Iron with hydrochloric acid

- Substitution:

- Nucleophiles such as amines, thiols, and alkoxides under basic conditions

Major Products Formed- Reduction: Formation of 3-fluoro-5-aminoaniline

- Substitution: Various substituted aniline derivatives depending on the nucleophile used .

- Hydrogen gas with palladium on carbon catalyst

- Iron with hydrochloric acid

- Nucleophiles such as amines, thiols, and alkoxides under basic conditions

- Reduction: Formation of 3-fluoro-5-aminoaniline

- Substitution: Various substituted aniline derivatives depending on the nucleophile used .

3-Fluoro-5-nitroaniline has been studied for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. Nitroanilines generally interact with various enzymes and proteins in biological systems, potentially causing oxidative stress and cytotoxicity. The compound is predicted to have high gastrointestinal absorption and may permeate the blood-brain barrier, which could influence its pharmacological effects .

The synthesis of 3-Fluoro-5-nitroaniline typically involves a multi-step process starting from aniline. The nitration reaction is usually performed using a mixture of concentrated sulfuric acid and nitric acid at controlled low temperatures to prevent over-nitration. This careful control ensures that the nitro group is placed at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, production can be scaled up using continuous flow reactors to maintain consistent quality and yield. Key parameters such as temperature, pressure, and reactant concentration are meticulously controlled to optimize production efficiency while minimizing by-products .

3-Fluoro-5-nitroaniline serves various applications in:

- Organic Synthesis: It acts as a building block for synthesizing other organic compounds.

- Pharmaceutical Research: Investigated for its potential use in drug development due to its biological activities.

- Dyes and Pigments Production: Utilized in creating dyes and pigments for industrial use .

Research indicates that 3-Fluoro-5-nitroaniline interacts with various biochemical pathways. Its mode of action includes undergoing nucleophilic substitution and reduction processes that could affect cellular functions. Environmental factors such as light, temperature, and pH can significantly influence its stability and reactivity, thereby affecting its biological activity .

Several compounds share structural similarities with 3-Fluoro-5-nitroaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-nitroaniline | Different positioning of nitro group affects reactivity | |

| 2-Fluoro-5-nitroaniline | Variations in substitution patterns influence properties | |

| 4-Fluoro-3-nitroaniline | Unique reactivity due to different fluorine positioning |

Comparison Highlights

3-Fluoro-5-nitroaniline's uniqueness lies in the specific arrangement of its functional groups. This arrangement influences both its chemical reactivity and biological activity compared to its isomers. For instance, variations in the positioning of substituents can lead to different reactivity patterns in substitution and reduction reactions, as well as varying biological effects due to differences in interaction with enzymes or cellular targets .